2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid, also known as TTABA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Scientific Research Applications
2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the main areas of research has been its ability to inhibit the activity of metalloproteinases, which are enzymes that play a role in a variety of physiological processes such as tissue remodeling, wound healing, and cancer metastasis. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid inhibits the activity of metalloproteinases by binding to the active site of the enzyme and preventing it from cleaving its substrate. This results in a decrease in the activity of the enzyme and a reduction in the physiological processes that it is involved in.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of metalloproteinases, anti-inflammatory effects, and neuroprotective effects. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid in lab experiments is its specificity for metalloproteinases, which allows for targeted inhibition of these enzymes without affecting other physiological processes. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
For research on 2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid include further investigation of its potential applications in the treatment of neurodegenerative diseases, as well as its potential as a therapeutic agent for cancer. Additionally, further studies are needed to determine the optimal dosages and concentrations of this compound for use in lab experiments.
Synthesis Methods
2-[2-(1,3-Thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid can be synthesized through a multi-step process involving the reaction of thiosemicarbazide with α-bromoacetophenone to form 2-(1,3-thiazol-4-carbonyl)hydrazinecarboxylic acid. This compound is then reacted with thionyl chloride to form 2-(1,3-thiazol-4-carbonyl)hydrazinecarbothioic acid chloride, which is further reacted with potassium thiocyanate to form this compound.
properties
IUPAC Name |
2-[2-(1,3-thiazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S2/c13-7(14)1-5-2-17-9(11-5)12-8(15)6-3-16-4-10-6/h2-4H,1H2,(H,13,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMUWAWMFVOVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)NC(=O)C2=CSC=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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